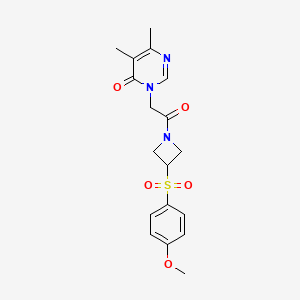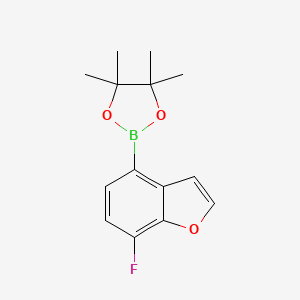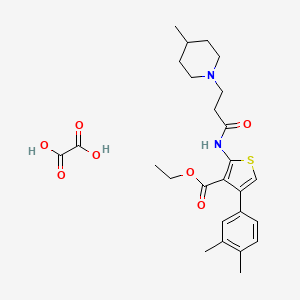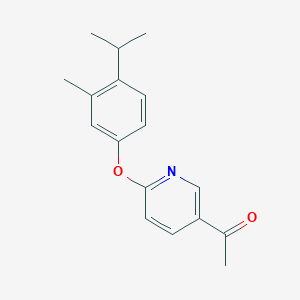
3-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research indicates the synthesis of compounds closely related to the specified chemical, focusing on their potential as antimicrobial agents. For instance, substituted azetidinones derived from various scaffolds have shown significant activity against Gram-negative bacteria. These compounds are synthesized through several steps involving alkylation, catalytic hydrogenation, and treatment with specific side chains, highlighting their role in developing new antibiotic classes (Woulfe & Miller, 1985).
Antimicrobial and Antifungal Activities
Another aspect of research on related compounds involves their antimicrobial and antifungal potentials. For example, chemical modification of sulfazecin led to the synthesis of derivatives that exhibited potent antimicrobial activities against gram-negative bacteria, with certain isomers showing enhanced activity against specific bacterial strains (Kishimoto et al., 1984). Additionally, novel pyrimidine-azetidinone analogues were synthesized and tested for their antioxidant, antimicrobial, and antitubercular activities, providing insights into the design of new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Chemical Synthesis and Modification
The synthesis of compounds incorporating the azetidinone scaffold, including modifications to introduce sulfonyl groups, has been extensively studied. These efforts aim to explore the chemical space around azetidinones for potential therapeutic applications. For example, the synthesis of substituted azetidinones derived from the dimer of Apremilast involved various steps, including condensation and annulation reactions, to produce compounds with potential biological activities (Jagannadham et al., 2019).
Interaction with Biological Molecules
Research also encompasses the interaction of related compounds with biological molecules, such as bovine serum albumin (BSA), to understand their potential pharmacokinetic properties. The binding and interaction studies can shed light on the distribution and efficacy of these compounds within biological systems (Meng et al., 2012).
Propriétés
IUPAC Name |
3-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12-13(2)19-11-21(18(12)23)10-17(22)20-8-16(9-20)27(24,25)15-6-4-14(26-3)5-7-15/h4-7,11,16H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAIUSQHOHMPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2597731.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-2-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2597734.png)
![N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2597736.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2597739.png)

![N-benzyl-2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2597744.png)
![4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2597747.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2597748.png)





